2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-10-16-5-4-9(18-10)17-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUOQVTYODIQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 2,4-Dichloropyrimidine Derivatives
A common route involves starting from 2,4-dichloropyrimidine , which undergoes selective amination at the 4-position to yield the 4-amino-2-chloropyrimidine intermediate. This intermediate is then coupled with a 3-(trifluoromethyl)phenyl moiety.
- Selective Amination : The reaction of 2,4-dichloropyrimidine with aniline derivatives bearing the trifluoromethyl group at the meta-position leads to regioselective substitution at the 4-position. The 4-amino pyrimidine is usually the major product, while the 2-amino isomer is minor.
- Reaction Conditions : Amination is typically carried out under controlled temperature conditions to favor substitution at the 4-position. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used, often in the presence of a base.
This method was demonstrated in a study where 2,4-dichloropyrimidine was aminated first to give regioisomers, with the 4-amino isomer isolated and further reacted.
Suzuki Coupling and Subsequent Hydrogenation
An alternative approach involves:
- Coupling of the 4-amino-2-chloropyrimidine intermediate with (3-nitrophenyl)boronic acid under Suzuki reaction conditions to yield 2-(3-nitrophenyl)pyrimidin-4-amines.
- Subsequent catalytic hydrogenation of the nitro group to the corresponding amine, producing the desired 2-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine.
This two-step process allows for the introduction of the trifluoromethyl-substituted phenyl group via cross-coupling, followed by reduction to the amine.
Direct Condensation Using Strong Base Catalysis
A patented method describes a direct condensation reaction between a 2-chloropyrimidine derivative and a 3-(trifluoromethyl)phenylamine derivative in the presence of a strong base catalyst (e.g., potassium tert-butoxide).
- Solvents : The reaction is carried out in polar aprotic solvents such as tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, toluene, or N-methylpyrrolidinone.
- Temperature : The reaction temperature is maintained between -50 °C to 50 °C, preferably -20 °C to 30 °C.
- Base Equivalents : 3.0 to 5.0 equivalents of base are used, with 3.5 to 4.5 equivalents preferred for optimal yield.
- Procedure : The base is dissolved in the solvent and cooled; the amine is added and stirred, followed by slow addition of the 2-chloropyrimidine derivative. The mixture is then allowed to warm to room temperature and stirred until completion.
This method offers advantages of higher yield (70–90%), lower cost, and safer reagents compared to conventional methods.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- Regioselectivity : The amination of 2,4-dichloropyrimidine tends to favor substitution at the 4-position due to electronic and steric factors, but minor amounts of 2-amino isomers can form, requiring purification.
- Solvent Effects : Polar aprotic solvents like DMF and THF are preferred for their ability to dissolve both reactants and bases, facilitating nucleophilic substitution and coupling reactions.
- Base Selection : Strong bases such as potassium tert-butoxide are critical for deprotonating amines and activating the pyrimidine ring toward nucleophilic attack, enhancing yields and reaction rates.
- Environmental and Safety Considerations : The direct condensation method reduces the use of hazardous reagents and harsh conditions, aligning with green chemistry principles.
- Scalability : The direct condensation method is suitable for industrial scale-up due to its high yield, mild conditions, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antifungal Properties
Recent studies have highlighted the antifungal activity of pyrimidine derivatives, including 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. Research indicates that compounds with similar structures exhibit significant antifungal efficacy against various pathogens:
- Tested Pathogens :
- Botrytis cinerea
- Sclerotinia sclerotiorum
- Phomopsis sp.
In vitro tests have shown that certain derivatives can achieve inhibition rates comparable to established fungicides, suggesting their potential as agricultural fungicides .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Studies indicate moderate efficacy against pests such as:
- Mythimna separata
- Spodoptera frugiperda
These findings suggest that derivatives of this compound could serve as alternatives to conventional insecticides, potentially offering lower toxicity profiles and reduced environmental impact .
Anticancer Potential
Research into the anticancer properties of pyrimidine derivatives has revealed promising results. Compounds similar to this compound have demonstrated activity against various cancer cell lines, including:
- PC3 (prostate cancer)
- K562 (chronic myeloid leukemia)
- HeLa (cervical cancer)
- A549 (lung cancer)
Preliminary bioassays indicate that while these compounds show activity, they may be less potent than established chemotherapeutics like doxorubicin .
Agricultural Applications
A study published in Frontiers in Chemistry discusses the development of novel trifluoromethyl pyrimidine derivatives with amide moieties, which include structures similar to this compound. These compounds were evaluated for their antifungal and insecticidal properties, showing significant effectiveness against several agricultural pests and pathogens .
Pharmaceutical Research
Research into the anticancer properties of pyrimidine derivatives has led to the identification of several candidates for further development. The ability of these compounds to inhibit cancer cell proliferation presents opportunities for new therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine
- Structure : Replaces the trifluoromethyl group with 3-chloro-4-fluorophenyl.
- Molecular Formula : C₁₀H₆Cl₂FN₃ (MW: 258.08) .
- Key Differences: Lipophilicity: The absence of the trifluoromethyl group reduces logP (predicted logP: ~3.09 vs. higher for the target compound) .
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine
Heterocyclic Modifications
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
- Structure: Incorporates a thieno[2,3-d]pyrimidine core instead of pyrimidine.
- Molecular Formula : C₁₉H₁₂F₃N₃S (MW: 383.38) .
- Bioactivity: Thieno-pyrimidines are prominent in kinase inhibitors (e.g., EGFR inhibitors), suggesting superior target affinity compared to simple pyrimidines .
2-(Trichloromethyl)-N-(3-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidin-4-amine
Aliphatic Chain Modifications
2-Chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine
- Structure: Replaces the aryl group with a dimethylaminopropyl chain.
- Molecular Formula : C₉H₁₄ClN₅ (MW: 231.70) .
- Key Differences :
- Solubility : The tertiary amine improves water solubility but reduces membrane permeability.
- Pharmacokinetics : Aliphatic chains may shorten metabolic half-life due to rapid oxidation or hydrolysis.
Physicochemical and Pharmacological Properties
Physicochemical Comparison
| Compound | Molecular Weight | logP | Key Functional Groups |
|---|---|---|---|
| Target Compound | 273.65 | ~3.5 | Cl, CF₃, pyrimidine |
| 2-Chloro-N-(3-chloro-4-fluorophenyl) | 258.08 | ~3.09 | Cl, F, pyrimidine |
| 5-Phenylthieno-pyrimidine analog | 383.38 | ~4.2 | CF₃, thiophene, pyrimidine |
| 2-(Trichloromethyl)thieno-pyrimidine | 388.62 | ~4.8 | CCl₃, CF₃, thiophene |
Biological Activity
2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound's structure includes a chloro group and a trifluoromethyl group, which are known to influence its pharmacological profile significantly.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₇ClF₃N₃
- CAS Number : 879127-23-8
- Molecular Weight : 264.64 g/mol
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (CML) | 2.27 |
| HL-60 (Leukemia) | 1.42 |
| MCF-7 (Breast) | 5.00 |
| A549 (Lung) | 4.56 |
The presence of the chloro group enhances the compound's interaction with target proteins associated with cancer cell proliferation .
Antibacterial Activity
The compound has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Bacteriostatic effect |
| Escherichia coli | Significant inhibition |
These findings suggest that the trifluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate bacterial membranes .
Anti-inflammatory Activity
In models of inflammation, this compound demonstrated notable anti-inflammatory effects. The compound exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin:
| Compound | Inhibition Rate (%) |
|---|---|
| This compound | 43.17 (at 4h) |
| Indomethacin | 47.72 (at 4h) |
This suggests that the structural features of the compound play a crucial role in modulating inflammatory pathways .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression, such as Bcr-Abl1, which is critical in chronic myeloid leukemia.
- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its anticancer and anti-inflammatory effects by reducing oxidative stress in cells .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, revealing significant growth inhibition in cancer cell lines compared to controls .
- Antibacterial Study : Another investigation assessed the antibacterial properties against common pathogens, demonstrating that the compound effectively inhibited bacterial growth at low concentrations .
Q & A
Q. How are pharmacokinetic properties optimized for in vivo studies?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
